molecular formula C22H13ClF6N4O2 B11517759 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11517759
M. Wt: 514.8 g/mol
InChI Key: ILQAKKLHESNBOM-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a trifluoromethyl pyridine building block with a chlorinated counterpart . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and trifluoromethyl groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents at the chlorine position, while oxidation can yield compounds with additional functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C22H13ClF6N4O2

Molecular Weight

514.8 g/mol

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H13ClF6N4O2/c1-35-14-7-5-11(6-8-14)15-10-16(22(27,28)29)33-19(31-15)17(23)18(32-33)20(34)30-13-4-2-3-12(9-13)21(24,25)26/h2-10H,1H3,(H,30,34)

InChI Key

ILQAKKLHESNBOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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